![molecular formula C5H9N3S B2630591 Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine CAS No. 933714-10-4](/img/structure/B2630591.png)
Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine” is a compound with the CAS Number: 933714-10-4 . It has a molecular weight of 143.21 . The IUPAC name for this compound is N-methyl (5-methyl-1,3,4-thiadiazol-2-yl)methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9N3S/c1-4-7-8-5(9-4)3-6-2/h6H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Antimicrobial Agents
1,3,4-Thiadiazole derivatives, including Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine, have been found to have potent antimicrobial properties . They have been tested against various organisms such as E. coli, B. mycoides, and C. albicans .
Anticancer Agents
Compounds with the 1,3,4-thiadiazole scaffold, like Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine, have shown promising anticancer properties . They have been used in the development of new anticancer drugs .
Antidiabetic Agents
1,3,4-Thiadiazole derivatives have also been studied for their antidiabetic properties . They have been used in the development of new antidiabetic drugs .
Antihypertensive Agents
Compounds with the 1,3,4-thiadiazole scaffold have been found to have antihypertensive properties . They have been used in the development of new antihypertensive drugs .
Anti-inflammatory Agents
1,3,4-Thiadiazole derivatives have shown anti-inflammatory properties . They have been used in the development of new anti-inflammatory drugs .
Antiviral Agents
Compounds with the 1,3,4-thiadiazole scaffold have been found to have antiviral properties . They have been used in the development of new antiviral drugs .
Pesticides
The compound 5-amino-3-methyl-1,2,4-thiadiazole, which is structurally similar to Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine, has been used as a potential pesticide .
Enzyme Inhibitors
5-Amino-3-methyl-1,2,4-thiadiazole has been used as a component of medicinally important enzyme inhibitors . This suggests that Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine could also have potential applications in this area.
Safety and Hazards
Orientations Futures
The future directions for the study and application of “Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine” and related compounds could involve further exploration of their therapeutic potential. As mentioned, 1,3,4-thiadiazole derivatives have shown significant therapeutic potential and have been the subject of considerable interest for designing new antitumor agents .
Mécanisme D'action
Mode of Action
It is known that the compound contains a thiadiazole ring, which is often associated with various biological activities . The nitrogen atom in the compound may play a role in coordinating with its targets .
Biochemical Pathways
Compounds containing a thiadiazole ring have been associated with antimicrobial activity , suggesting that they may interact with pathways related to microbial growth and survival.
Pharmacokinetics
As such, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Compounds with similar structures have shown moderate antibacterial activity , suggesting that Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine may have similar effects.
Action Environment
The compound is a solid at room temperature , suggesting that it may be stable under a variety of conditions.
Propriétés
IUPAC Name |
N-methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-4-7-8-5(9-4)3-6-2/h6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJRGJSLDCNZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

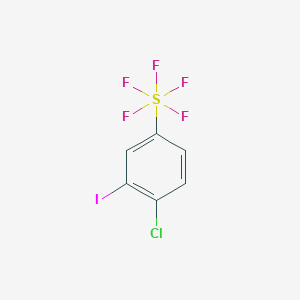

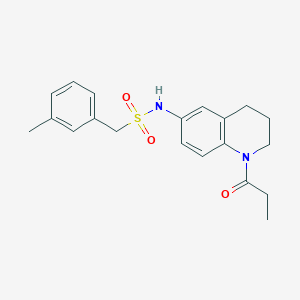
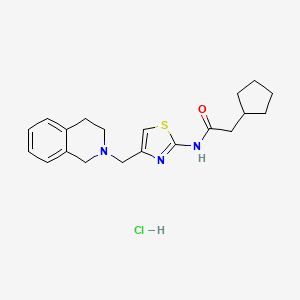
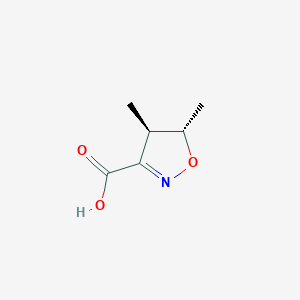
![2-(2-fluorobenzyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2630517.png)
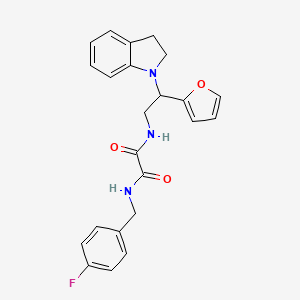

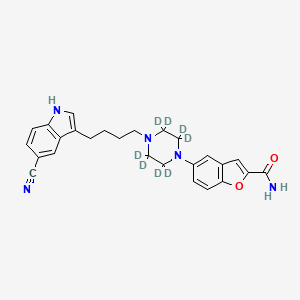
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2630523.png)
![1-(2-ethoxyethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2630525.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2630526.png)
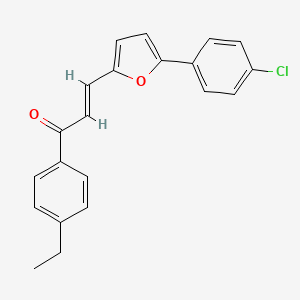
![1-[1,1'-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone](/img/structure/B2630531.png)